An In-depth Technical Guide to Substituted Piperazinylbenzonitriles for Drug Discovery
An In-depth Technical Guide to Substituted Piperazinylbenzonitriles for Drug Discovery
A Senior Application Scientist's Field-Proven Insights into 4-(3-Methylpiperazin-1-yl)benzonitrile and Its Isomeric Relatives
Introduction: Navigating Isomeric Specificity in Chemical Scaffolds
Researchers and drug development professionals often encounter challenges with the precise identification and sourcing of novel chemical entities. A case in point is the query for 4-(3-Methylpiperazin-1-yl)benzonitrile . While this specific molecule represents a valid chemical structure, a comprehensive search of chemical databases reveals a notable scarcity of information and a lack of a designated CAS number for this exact para-substituted, 3-methylpiperazine derivative. This suggests that the compound may be a novel entity or has not been extensively reported in the literature.
However, the core scaffold of a methylpiperazine group attached to a benzonitrile ring is of significant interest in medicinal chemistry. This guide, therefore, focuses on closely related and commercially available isomers, providing a robust technical foundation for researchers working with this important pharmacophore. We will delve into the properties, synthesis, and applications of the more readily accessible isomers: 4-(4-Methylpiperazin-1-yl)benzonitrile and 3-(4-Methylpiperazine-1-yl)benzonitrile . Understanding these related compounds is critical for designing synthetic routes and interpreting structure-activity relationships (SAR) in drug discovery programs.
Compound Identification and Physicochemical Properties
The precise substitution pattern on both the piperazine and benzonitrile rings is crucial for biological activity and physicochemical properties. The following table summarizes the key identifiers and properties of the most relevant and accessible isomers.
| Property | 4-(4-Methylpiperazin-1-yl)benzonitrile | 3-(4-Methylpiperazine-1-yl)benzonitrile |
| CAS Number | 34334-28-6[1][2] | 204078-35-3[3] |
| Molecular Formula | C₁₂H₁₅N₃[1][2] | C₁₂H₁₅N₃[3] |
| Molecular Weight | 201.27 g/mol [1][2] | 201.27 g/mol [3] |
| Appearance | White to light yellow solid[4] | Solid |
| Melting Point | 104-105 °C[1][4] | Not specified |
| Boiling Point | 356.5 ± 37.0 °C at 760 mmHg[1][4] | Not specified |
| Density | 1.1 ± 0.1 g/cm³[1] | Not specified |
| pKa | 7.62 ± 0.42 (Predicted)[4] | Not specified |
| LogP | 1.68[1] | 1.6 |
Synthesis and Experimental Protocols
The synthesis of substituted piperazinylbenzonitriles is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction. The following protocol provides a detailed, step-by-step methodology for the synthesis of 4-(4-Methylpiperazin-1-yl)benzonitrile , a common and reliable procedure that can be adapted for related isomers.
Protocol: Synthesis of 4-(4-Methylpiperazin-1-yl)benzonitrile via Nucleophilic Aromatic Substitution
This protocol is based on a general procedure described for the synthesis of similar compounds.[4]
Materials:
-
4-Fluorobenzonitrile
-
1-Methylpiperazine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of dimethyl sulfoxide (7 mL) in a round-bottom flask, add 4-fluorobenzonitrile (1.0 g, 8.25 mmol) and potassium carbonate (2.27 g, 16.51 mmol).
-
Addition of Nucleophile: To the stirred mixture, add 1-methylpiperazine (1.36 mL, 12.38 mmol).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, pour the mixture into deionized water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Characterization: The structure of the resulting product, 4-(4-methylpiperazin-1-yl)benzonitrile, can be confirmed by ¹H-NMR and mass spectrometry. The expected ¹H-NMR (500 MHz, CDCl₃) shows signals at δ 2.36 (3H, s), 2.55 (4H, t, J = 4.88 Hz), 3.35 (4H, t, J = 4.88 Hz), 6.87 (2H, d, J = 8.78 Hz), and 7.49 (2H, d, J = 8.78 Hz). The ESI-MS is expected to show a peak at m/z 202.1 ([M+H]⁺).[4]
Experimental Workflow Diagram
Caption: Workflow for the synthesis and analysis of 4-(4-Methylpiperazin-1-yl)benzonitrile.
Applications in Medicinal Chemistry and Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its basic nitrogen atoms can be protonated at physiological pH, enhancing solubility and allowing for ionic interactions with biological targets. The benzonitrile group is a versatile functional group that can act as a hydrogen bond acceptor or be bioisosterically replaced to modulate a compound's properties.
Substituted piperazinylbenzonitriles have been investigated for a range of therapeutic targets. For instance, related N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been explored as kappa opioid receptor antagonists.[5][6] These compounds are of interest for the development of treatments for various central nervous system disorders.
Furthermore, the core structure of piperazinylbenzonitrile serves as a valuable building block in the synthesis of more complex molecules. For example, 4-(piperazin-1-yl)benzonitrile is a starting material for the synthesis of novel piperazine derivatives with potential antibacterial activity.[7] The ability to modify the piperazine and benzonitrile moieties allows for the generation of compound libraries for high-throughput screening and SAR studies.
Safety and Handling
For 3-(4-Methylpiperazine-1-yl)benzonitrile , the following hazard information has been reported:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3]
-
Skin Irritation: Causes skin irritation.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
It is imperative to handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.
Conclusion
While the specific compound 4-(3-Methylpiperazin-1-yl)benzonitrile is not readily characterized in the public domain, its isomeric relatives, particularly 4-(4-Methylpiperazin-1-yl)benzonitrile and 3-(4-Methylpiperazine-1-yl)benzonitrile , are well-documented and serve as excellent starting points for research in this chemical space. The synthetic protocols are robust, and the core scaffold holds significant promise for the development of novel therapeutics. This guide provides a foundational understanding for researchers to confidently work with and innovate upon this important class of molecules.
References
- Thoreauchem. 4-[(3-methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride-1461714-91-9.
- BLDpharm. 685536-08-7|4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile.
- Sigma-Aldrich. 3-(4-Methylpiperazine-1-yl)benzonitrile 204078-35-3.
- PubChem. 3-(4-Methylpiperazin-1-yl)benzonitrile. National Center for Biotechnology Information.
- Chemsrc. 4-(4-Methylpiperazin-1-yl)benzonitrile | CAS#:34334-28-6.
- Avantor. 4-(4-Methyl-Piperazin-1-YL)Benzonitrile 97%.
- Carroll, F. I., et al. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry. 2013, 56(9), 3765-3774.
- Tebubio. 3-[(4-Methylpiperazin-1-yl)methyl]benzonitrile - 25 mg.
- ChemicalBook. 4-(4-methyl-piperazin-1-yl)benzonitrile.
- MCE. Benzonitrile, 4-[[5-[[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]methyl]. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIHrAOPxG24yZgxZyuUfFkYMq-wH1dSmA1ZYGnxyKj2ILOzl2-eniurFtymahDnaiA92dZVEJP9Exonq2OaVMSTqvmOE3ySnCj4C-lThpJoyGjoky_N1_tFpSPYaCF2FgAXqkjP_D3osNyZ8k2DibDb0Va6D_vaBB-DHY3oioFgHQmZCVIf4Ss7q59zSoejP5US-nFfkUE3scdnyq2hbwURB6UheEZ8mtvSA==
- BOC Sciences. CAS 859850-90-1 (3-[(4-Methylpiperazin-1-yl)methyl]benzonitrile).
- National Center for Biotechnology Information. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC.
- NeuroQuantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology. 2023, 21(7), 1109-1117.
Sources
- 1. 4-(4-Methylpiperazin-1-yl)benzonitrile | CAS#:34334-28-6 | Chemsrc [chemsrc.com]
- 2. avantorsciences.com [avantorsciences.com]
- 3. 3-(4-Methylpiperazin-1-yl)benzonitrile | C12H15N3 | CID 7164595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4-METHYL-PIPERAZIN-1-YL)BENZONITRILE CAS#: 34334-28-6 [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neuroquantology.com [neuroquantology.com]


